Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate

Description

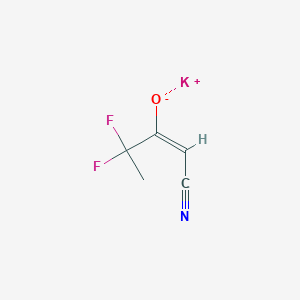

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is a potassium salt of a fluorinated cyanoenolate. Its structure features a conjugated system with electron-withdrawing cyano (–CN) and difluoro (–CF₂) groups, which enhance its stability and reactivity as a nucleophile in organic synthesis. These compounds are typically utilized as building blocks in pharmaceutical and materials science research due to their ability to participate in Michael additions, cycloadditions, and other enolate-mediated reactions.

Properties

IUPAC Name |

potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO.K/c1-5(6,7)4(9)2-3-8;/h2,9H,1H3;/q;+1/p-1/b4-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYSRWYEWIYRHN-VEELZWTKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=CC#N)[O-])(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C#N)/[O-])(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate typically involves the reaction of potassium hydroxide with (E)-1-cyano-3,3-difluorobut-1-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The difluorobutene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include amines, oxides, and substituted difluorobutene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the difluorobutene moiety can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Key Observations :

- Ethoxy Substitution: The ethoxy-ester variant (C₆H₅KNO₃⁻) improves solubility in organic solvents, making it preferable for solution-phase synthesis .

- Sulfur vs. Fluorine: 1-cyano-3,4-epithiobutane, a non-metallated nitrile, contributes to pungent odors in plants due to its sulfur moiety, contrasting with the synthetic utility of fluorinated potassium enolates .

Reactivity and Stability

- Electrophilic Reactivity: Fluorinated enolates (e.g., –CF₂, –CF₃) demonstrate enhanced stability and regioselectivity in alkylation reactions compared to non-fluorinated analogs like 1-cyano-3,4-epithiobutane, which is prone to hydrolysis and degradation .

- Thermal Stability: The potassium counterion in enolates mitigates decomposition pathways observed in neutral nitriles, such as 1-cyano-3,4-epithiobutane, which decomposes under high-temperature storage .

Biological Activity

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is a compound of growing interest in the fields of organic chemistry, medicinal chemistry, and materials science. Its unique structural features, which include a potassium ion bonded to a cyano group and a difluorobutene moiety, allow it to participate in various biochemical interactions and reactions. This article focuses on its biological activity, mechanisms of action, and potential applications.

The primary mechanism of action for this compound involves its interaction with cellular mechanisms that regulate potassium levels. Potassium is crucial for maintaining the resting membrane potential of cells and is involved in numerous physiological processes. The compound likely modulates potassium ion transport across cell membranes by influencing the activity of the Na+/K+ ATPase pump, which is responsible for maintaining sodium and potassium gradients within cells .

Biochemical Pathways

This compound may impact several biochemical pathways related to potassium homeostasis. These pathways include:

- Renal Excretion : The compound could influence how the kidneys manage potassium levels in response to dietary intake.

- Cellular Signaling : It may affect signaling pathways that depend on potassium ion concentrations, thereby influencing various cellular functions such as muscle contraction and neurotransmission .

Pharmacological Implications

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:

- Antimicrobial : Potential efficacy against bacterial and fungal infections.

- Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation by affecting key enzymatic pathways involved in tumor growth .

Synthesis and Characterization

This compound is synthesized through the reaction of potassium hydroxide with (E)-1-cyano-3,3-difluorobut-1-en-2-one. The synthesis typically occurs under controlled conditions to ensure high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Chemical Reactions

The compound can undergo several chemical transformations:

Applications in Research

This compound serves as a valuable building block in organic synthesis and has potential applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.